N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide
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Overview
Description
The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is also known as EB-104 or Edivoxetine, a pharmaceutical compound developed by Eli Lilly and Company for the treatment of depression and attention-deficit hyperactivity disorder.
Scientific Research Applications
Conformational Studies
Research into the structural properties of dibenzo[b,f]heteroepin drugs, which share structural motifs with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide, has revealed insights into their solid-state conformational parameters. Studies have focused on understanding the conformational characteristics essential for interaction with receptor sites. For instance, investigations into the crystal structures of related compounds have provided valuable data on the dihedral angles, conformation of the seven-membered ring, and overall structural features critical for biological activity (Bandoli & Nicolini, 1982).
Antitumor Activity
Derivatives of dibenzo[b,f]oxepin have been explored for their antitumor activities. New compounds isolated from natural sources, such as Bulbophyllum kwangtungense, have shown promising results against human tumor cell lines. This underscores the potential of dibenzo[b,f]oxepin derivatives in cancer research and their role as leads for developing novel antitumor agents (Wu, He, & Pan, 2006).
Chemical Synthesis and Drug Development
The chemical synthesis of methoxydibenzo[b,f]oxepines and their derivatives has been an area of significant interest. Innovations in synthetic methodologies have facilitated the development of new compounds with potential medicinal applications. For example, the use of sodium azide in reactions has opened avenues for accessing new substituted dibenzo[b,f]oxepines, which could be pivotal in discovering novel therapeutic agents (Krawczyk et al., 2016).
Lipid-Lowering Profile
The exploration of dibenzoxazepine derivatives for their lipid-lowering effects in rodents has provided insights into potential therapeutic uses. Studies have shown that certain dibenzoxazepine derivatives can reduce serum total cholesterol and triglycerides, suggesting their utility in managing hyperlipidemia and associated cardiovascular risks (Wada et al., 1981).
Novel Materials and Physical Properties
The unique structural features of dibenzo[b,f][1,4]oxazepin derivatives have attracted interest not only for pharmaceutical applications but also for the development of novel materials with unusual physical properties. Research into the heterocyclic systems related to this compound has highlighted their potential in material science, particularly in the construction of heteropropellanes (Konstantinova et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-25-18-9-5-7-11-21(18)29-20-13-12-15(14-17(20)23(25)27)24-22(26)16-8-4-6-10-19(16)28-2/h4-14H,3H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAJMZRELUHPNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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